

Technical Support Center: Reversion Resistance in Natural Rubber (NR)

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Compound of Interest

Compound Name: 2-Mercaptobenzothiazole
cyclohexylamine salt

CAS No.: 37437-20-0

Cat. No.: B1628057

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Topic: Application of MBT-Cyclohexylamine Salt Chemistries

Executive Summary & Mechanism

The Core Problem: Natural Rubber (NR) suffers from reversion—the degradation of the crosslink network upon over-curing or exposure to high service temperatures.^{[1][2][3][4][5][6]}

This is thermodynamically driven by the instability of polysulfidic crosslinks (

, where

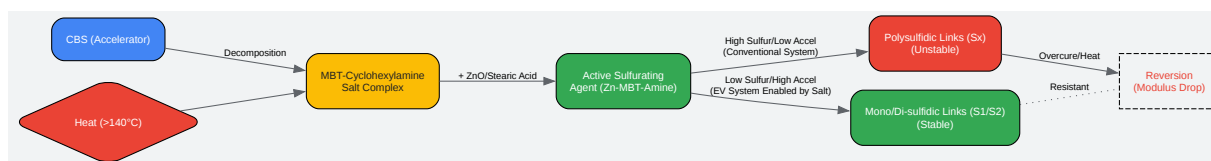
), which break down into cyclic sulfides or cause main-chain scission, leading to a dramatic loss in modulus (stiffness) and tensile strength.

The Solution: MBT-Cyclohexylamine Salt Chemistry The "MBT-Cyclohexylamine salt" effectively refers to the active intermediate formed by Sulfenamide accelerators (specifically CBS or CZ: N-cyclohexyl-2-benzothiazolesulfenamide).

While often added as the covalent sulfenamide (CBS), the mechanism relies on its thermal decomposition into the MBT (acidic) and Cyclohexylamine (basic) moieties. This specific "salt" complex provides delayed action, allowing for the formulation of Efficient Vulcanization (EV) systems.

- Why it works: The salt structure blocks the mercapto group of MBT at processing temperatures (preventing scorch). At vulcanization temperatures (), it releases the amine, which activates the zinc complex. This allows you to use a High Accelerator / Low Sulfur ratio.
- Result: This ratio favors the formation of Mono- () and Di-sulfidic () crosslinks, which have significantly higher bond dissociation energies () compared to polysulfidic links (), thereby resisting reversion.

Mechanism Visualization



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Figure 1: The pathway showing how the MBT-Cyclohexylamine complex enables stable crosslink formation (EV System) to bypass the reversion prone polysulfidic route.

Troubleshooting Guides (FAQ Format)

Q1: I switched to an MBT-Cyclohexylamine system (CBS), but I am still seeing significant reversion (torque drop) after

. Why?

Diagnosis: You likely retained a Conventional Vulcanization (CV) sulfur ratio.[1]

- The Cause: Even with the right accelerator, if your Sulfur dosage is high () and Accelerator is low (), mass action dictates the formation of polysulfidic bonds.

- The Fix: Move to a Semi-EV or EV system.[5]
 - Action: Reduce Sulfur to . Increase the MBT-Cyclohexylamine accelerator to .
 - Target: An Accelerator/Sulfur (A/S) ratio .

Q2: My scorch time (

) is too short, causing processing issues. Is the amine causing this?

Diagnosis: Yes, the cyclohexylamine released is a strong base and boosts cure rate rapidly once released.

- The Cause: High processing temperatures (in mixing) or insufficient retarder.
- The Fix:
 - PVI (Pre-Vulcanization Inhibitor): Add of CTP (N-(cyclohexylthio)phthalimide). This scavenges the initial MBT released, delaying the onset without affecting the final modulus.
 - Temperature Control: Ensure dump temperature of the final pass does not exceed .

Q3: I see "Marching Modulus" (torque keeps rising) instead of a flat plateau. Is this reversion?

Diagnosis: No, this is the opposite. This is "marching cure," common in high-accelerator/low-sulfur systems or when using secondary accelerators incorrectly.

- The Cause: The crosslinking reaction is sluggish but persistent due to high thermal stability and low sulfur availability.
- The Fix:
 - If the marching is slight, it is acceptable for reversion resistance.
 - To flatten the curve: Add a small amount of a "kicker" or secondary accelerator like TMTD or DPG (), but be careful—this reduces scorch safety.

Experimental Protocols

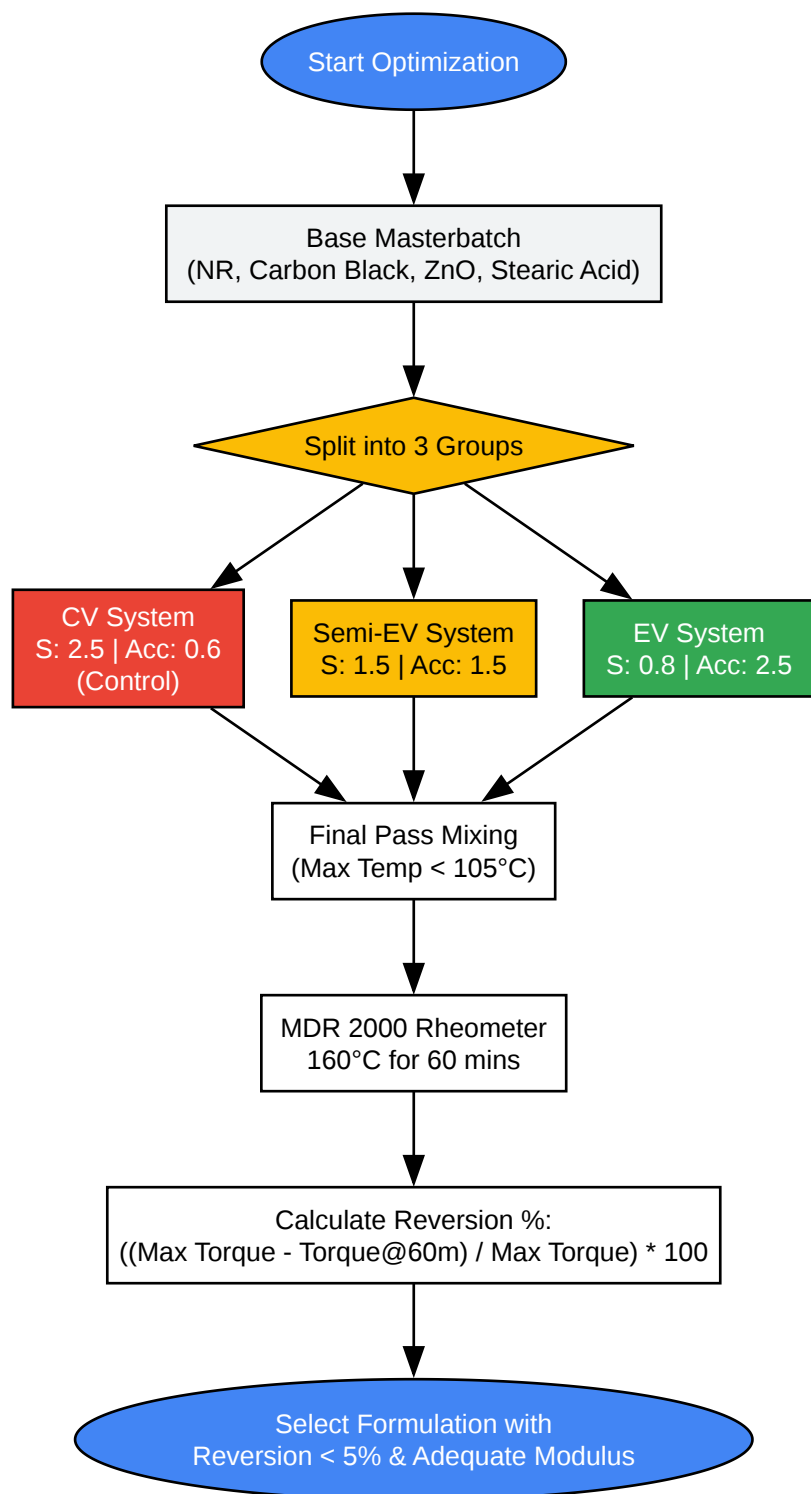
Protocol A: Optimization of A/S Ratio for Reversion Resistance

Objective: Determine the optimal Accelerator (MBT-Cyclohexylamine) to Sulfur ratio to minimize reversion (

) while maintaining Modulus (

).

Workflow Diagram:



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Figure 2: Experimental workflow for optimizing the Sulfur/Accelerator ratio.

Step-by-Step Methodology:

- Masterbatch Preparation (Internal Mixer):
 - Ingredients: NR (SMR 10/20) 100 phr, Carbon Black (N330) 50 phr, ZnO 5 phr, Stearic Acid 2 phr, Antioxidant (6PPD) 1 phr.
 - Mixing: Mix for 4 mins, dump at
.
. Allow to cool for 24 hours.
- Finalization (Two-Roll Mill):
 - Set mill temperature to
.
 - Add Masterbatch.
 - Add Curatives: Add Sulfur and MBT-Cyclohexylamine (CBS) according to the ratios in the diagram above.
 - Critical Step: Cut and fold 3/4 times. Total time max 5 mins to prevent heat buildup.
- Rheometry Testing:
 - Equipment: Moving Die Rheometer (MDR).
 - Settings:

(or

for accelerated reversion testing), Arc
.
 - Duration: Run for 60 minutes (extended time is necessary to observe reversion).
- Data Analysis:
 - Record

(Max Torque) and

(Torque at 60 mins).

- Calculate Reversion % using the formula in the diagram.

Data Reference & Expectations

The following table illustrates the expected shift in properties when transitioning from a Conventional System to an MBT-Cyclohexylamine driven EV system.

Parameter	Conventional (CV)	Semi-EV (Optimization)	Efficient (EV)
Sulfur (phr)	2.5	1.5	0.8
MBT-Cyclohexylamine (phr)	0.6	1.5	2.5
A/S Ratio	0.24	1.0	3.12
Crosslink Type	~90% Polysulfidic	Mixed	~80% Mono/Di-sulfidic
Scorch Safety ()	Moderate	Good	Excellent (Delayed Action)
Reversion @ 170°C (60m)	High (>20% loss)	Moderate (<10% loss)	Negligible (<2% loss)
Heat Aging Resistance	Poor	Good	Excellent
Fatigue Life	Excellent	Good	Moderate

Note: While EV systems solve reversion, they may reduce fatigue life due to the rigidity of mono-sulfidic bonds. The Semi-EV system is often the "Sweet Spot" for industrial applications.

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